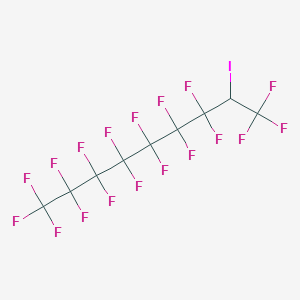
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a nonane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions.
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 8-iodononane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the nonane backbone.
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This leads to the formation of various substituted derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the removal of the iodine atom and the formation of a fluorinated nonane derivative.
Oxidation Reactions: Although the fluorinated nonane backbone is highly resistant to oxidation, the iodine atom can be oxidized to form iodinated by-products.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems, including their interactions with proteins and cell membranes.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability. This compound can be a precursor for the development of new drugs.
Industry: Its high thermal stability and resistance to chemical reactions make it suitable for use in high-performance materials, such as coatings and lubricants.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. In biological systems, the compound may interact with proteins and cell membranes, affecting their structure and function. The iodine atom can also participate in specific interactions, such as halogen bonding, which can further modulate the compound’s activity.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-Octadecafluoro-8-iodononane can be compared with other highly fluorinated compounds, such as:
Perfluorooctane: Similar in having a fully fluorinated carbon chain, but lacks the iodine atom.
Perfluorodecalin: A bicyclic fluorinated compound with different structural properties.
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Octadecafluorononane: Similar structure but without the iodine atom.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties compared to other fluorinated compounds.
Propriétés
Numéro CAS |
922524-04-7 |
|---|---|
Formule moléculaire |
C9HF18I |
Poids moléculaire |
577.98 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,9,9,9-octadecafluoro-8-iodononane |
InChI |
InChI=1S/C9HF18I/c10-2(11,1(28)3(12,13)14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27/h1H |
Clé InChI |
IWKJBTWWSDUWMD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)

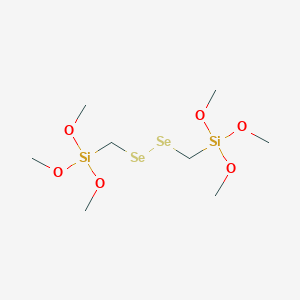
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

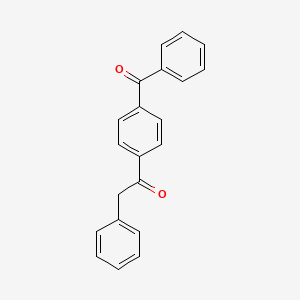
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
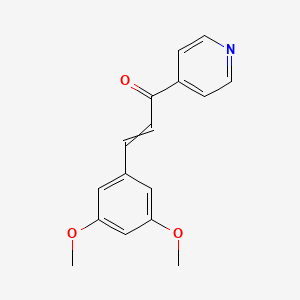
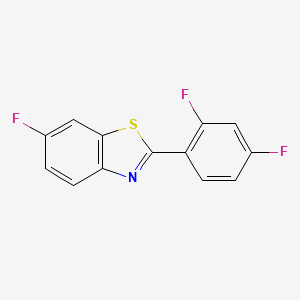
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


